molecular formula C4H8ClF2NO2S B2400545 3-(Difluoromethylsulfonyl)azetidine;hydrochloride CAS No. 2445791-16-0

3-(Difluoromethylsulfonyl)azetidine;hydrochloride

Cat. No.: B2400545
CAS No.: 2445791-16-0
M. Wt: 207.62
InChI Key: JBGZAGFGHJZJKT-UHFFFAOYSA-N
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Description

3-(Difluoromethylsulfonyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a difluoromethylsulfonyl substituent on the azetidine ring. The sulfonyl group imparts strong electron-withdrawing properties, while the difluoromethyl moiety enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(difluoromethylsulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGZAGFGHJZJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Azetidine

The most widely documented method involves the direct sulfonylation of azetidine with difluoromethylsulfonyl chloride (DFMS-Cl). This single-step reaction proceeds under anhydrous conditions in the presence of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C
  • Molar ratios : Azetidine:DFMS-Cl:Base = 1:1.1–1.3:1.2–1.5
  • Reaction time : 4–12 hours

The crude product is typically extracted with ethyl acetate, washed with brine, and concentrated. Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, yielding 3-(Difluoromethylsulfonyl)azetidine hydrochloride with 68–75% purity. Subsequent recrystallization from ethanol/water mixtures increases purity to >98%.

Alternative Pathway via Sulfonamide Intermediate

Patent EP0904265B1 discloses a two-step approach involving in situ generation of the sulfonamide intermediate. Azetidine first reacts with DFMS-Cl in the presence of anhydrous ammonia, forming 3-(Difluoromethylsulfonyl)azetidine sulfonamide. Subsequent treatment with thionyl chloride converts the sulfonamide to the sulfonyl chloride, which is then reduced to the target compound using LiAlH4.

Key advantages :

  • Avoids handling moisture-sensitive DFMS-Cl directly
  • Enables isolation and characterization of the sulfonamide intermediate
  • Yields improve to 82–85% compared to single-step methods

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous flow chemistry to address exothermicity and mixing challenges. A representative process from CN108840812B uses:

Parameter Value
Reactor type Microfluidic (0.5 mm ID)
Residence time 90 s
Temperature -10°C
Pressure 8 bar
Throughput 15 kg/h

This configuration achieves 94% conversion with <2% byproducts, demonstrating superior control over batch processes.

Catalyst Optimization

Industrial protocols often employ heterogeneous catalysts to minimize purification steps:

  • Zeolite HY (SiO2/Al2O3 = 30) : Enhances sulfonylation rate by 40% through acid site mediation
  • Polymer-supported TEA : Enables base recycling, reducing waste generation by 65%

Alternative Synthetic Approaches

Radical Fluorination Strategies

Recent advancements utilize photoredox catalysis for late-stage fluorination. A copper(I)-mediated process (CN108840812A) converts 3-mercaptoazetidine to the difluoromethylsulfonyl derivative via a radical chain mechanism:

$$ \text{RSH} + 2\text{F}2\text{C=SO}2 \xrightarrow{\text{CuI, hv}} \text{RSO}2\text{CF}2\text{H} $$

Conditions :

  • 450 nm LED irradiation
  • 1 mol% CuI catalyst
  • 80% yield at 25°C

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferase mutants (e.g., AST-9 from Bacillus megaterium) demonstrate biocatalytic potential:

Enzyme Variant Activity (U/mg) Thermostability (°C) Conversion (%)
Wild-type 12 45 31
AST-9(F138L) 87 58 79

This green chemistry approach eliminates halogenated solvents but currently faces scalability limitations.

Purification and Analytical Considerations

Crystallization Optimization

Controlled cooling crystallization from ethanol/water (3:1 v/v) produces needles with uniform particle size (D90 < 50 μm). Seeding at 40°C with 0.1% (w/w) seed crystals prevents oiling out.

Spectroscopic Characterization

  • 19F NMR (CDCl3): δ -112.3 ppm (dt, J = 54 Hz, 9 Hz)
  • HRMS : m/z 213.0342 [M+H]+ (calc. 213.0339)
  • XRD : Monoclinic P21/c space group with Z' = 2

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylsulfonyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides .

Scientific Research Applications

3-(Difluoromethylsulfonyl)azetidine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with biological targets .

Comparison with Similar Compounds

Sulfonyl-Substituted Azetidine Hydrochlorides

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
3-(Difluoromethylsulfonyl)azetidine hydrochloride C₄H₇ClF₂NO₂S -SO₂CF₂H Enhanced metabolic stability; potential CNS applications (inferred) N/A
3-Methanesulfonylazetidine hydrochloride () C₄H₁₀ClNO₂S -SO₂CH₃ Higher solubility due to smaller substituent; used in intermediate synthesis

Key Differences :

  • The difluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the methyl group in 3-methanesulfonylazetidine hydrochloride. This may improve blood-brain barrier penetration for neurological targets.
  • Synthesis of the difluoromethylsulfonyl derivative likely requires specialized fluorination reagents, whereas methylsulfonyl analogs are synthesized via conventional sulfonylation .

Fluorinated Azetidine Hydrochlorides

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
3,3-Difluoroazetidine hydrochloride () C₃H₆ClF₂N -F (on ring) High polarity; used in kinase inhibitors
3-Fluoroazetidine hydrochloride () C₃H₇ClFN -F (on ring) Improved metabolic stability; intermediate in drug discovery

Key Differences :

  • Ring-fluorinated derivatives (e.g., 3,3-difluoroazetidine) exhibit distinct electronic effects compared to sulfonyl-substituted compounds. Fluorine on the ring increases polarity but lacks the sulfonyl group’s hydrogen-bond acceptor capacity.
  • The target compound’s sulfonyl group may confer stronger interactions with serine or threonine residues in enzyme active sites.

Phenoxy-Substituted Azetidine Hydrochlorides

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
3-(4-Chlorophenoxy)azetidine hydrochloride () C₉H₁₁Cl₂NO -O-C₆H₄Cl Antiparasitic or antimicrobial activity (inferred)
3-(3-Chlorophenoxy)azetidine hydrochloride () C₉H₁₁Cl₂NO -O-C₆H₄Cl Similar applications; positional isomer effects on binding

Key Differences :

  • Phenoxy-substituted derivatives prioritize aromatic interactions over the sulfonyl group’s polar interactions. The target compound’s sulfonyl group may enhance solubility in polar solvents compared to lipophilic phenoxy analogs.

Alkyl/Ether-Substituted Azetidine Hydrochlorides

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
3-(Methoxymethyl)azetidine hydrochloride () C₅H₁₂ClNO -CH₂OCH₃ Intermediate in kinase inhibitor synthesis (e.g., Compound 20 in BLU-945)
3-(Difluoromethyl)-3-methylazetidine hydrochloride () C₅H₁₀ClF₂N -CF₂H and -CH₃ Dual substituents may hinder ring flexibility; limited solubility

Key Differences :

  • Methoxymethyl groups improve solubility but lack the sulfonyl group’s electron-withdrawing effects. The target compound’s sulfonyl group may enhance stability in acidic environments.

Biological Activity

3-(Difluoromethylsulfonyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2445791-16-0
  • Molecular Formula : C5H8ClF2N2O2S

The compound features a sulfonyl group attached to an azetidine ring, which is known to influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethylsulfonyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, azetidinone derivatives have shown activity against various viruses, including coronaviruses and influenza viruses. The antiviral efficacy is often measured by the effective concentration (EC50), which indicates the concentration required to inhibit viral replication by 50%.

CompoundVirus TargetEC50 (µM)Reference
Azetidinone trans-11fHuman coronavirus 229E45
Azetidinone cis-11fInfluenza A H1N18.3

These findings suggest that modifications in the azetidine structure can lead to significant antiviral effects.

Cytotoxicity and Anticancer Activity

In addition to antiviral activity, compounds with azetidine structures have been evaluated for their cytotoxic effects against cancer cell lines. The cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration at which cell viability is reduced by half.

Cell LineCompound TestedIC50 (µM)Reference
Capan-1Azetidinone derivatives14.5 - 97.9
HCT-116Azetidinone derivativesRange not specified

These results highlight the potential of azetidine derivatives as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of azetidine derivatives:

  • Antiviral Activity : A study demonstrated that a series of N-substituted azetidinones exhibited moderate antiviral activity against human coronaviruses and influenza viruses. The compound trans-11f was particularly noted for its ability to enhance the efficacy of existing antibiotics against resistant strains of bacteria, indicating a dual role in antiviral and antibacterial applications .
  • Cytotoxic Studies : Another investigation focused on the cytostatic effects of azetidinone derivatives against various cancer cell lines. Compounds were shown to induce apoptosis in solid tumors, suggesting that structural modifications could lead to improved anticancer properties .

Q & A

Basic Research Questions

What established synthetic routes are available for 3-(Difluoromethylsulfonyl)azetidine;hydrochloride, and what methodological considerations are critical for reproducibility?

The synthesis of azetidine derivatives typically involves nucleophilic substitution, oxidation, or cyclization reactions. For this compound, a plausible route includes:

  • Step 1 : Formation of the azetidine ring via intramolecular cyclization of a β-chloroamine precursor under basic conditions.
  • Step 2 : Difluoromethylsulfonylation using difluoromethylsulfonyl chloride in the presence of a base like triethylamine.
  • Step 3 : Hydrochloride salt formation via acidification with HCl gas.
    Key considerations : Reaction temperature control (±2°C) to avoid side reactions, anhydrous conditions for sulfonylation, and purification via recrystallization (methanol/ether) to achieve >98% purity .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Purity : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution). Validate with spiked impurities (e.g., unreacted precursors) .
  • Structural confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group signals (δ 110–120 ppm for 19^{19}F NMR).
    • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 228.05) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of 3-(Difluoromethylsulfonyl)azetidine derivatives across studies?

  • Methodological approach :
    • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) from conflicting studies to identify variables influencing activity.
    • Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) using orthogonal assays (e.g., fluorescence-based vs. radiometric).
    • Structural analogs : Synthesize and test derivatives with controlled modifications (e.g., replacing difluoromethylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .

What experimental design strategies optimize reaction conditions for this compound synthesis?

  • Design of Experiments (DoE) : Use a factorial design (e.g., 32^2 matrix) to evaluate temperature (40–80°C) and catalyst concentration (0.5–2.0 mol%).
  • Response variables : Yield, purity, and reaction time.
  • Statistical analysis : ANOVA to identify significant factors; optimize via response surface methodology (RSM). Example: Higher catalyst loadings may reduce reaction time but increase byproduct formation .

How can computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack at the sulfonyl group).
  • Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Machine learning : Train models on PubChem data to predict regioselectivity in substitution reactions .

What mechanistic insights explain the compound’s behavior in substitution or oxidation reactions?

  • Substitution : The difluoromethylsulfonyl group acts as a leaving group in SN2 reactions, with steric hindrance from the azetidine ring influencing transition-state geometry.
  • Oxidation : Reaction with KMnO4_4 yields sulfonic acid derivatives, confirmed by IR spectroscopy (S=O stretch at 1350 cm1^{-1}). Monitor intermediates via LC-MS to propose a stepwise mechanism .

What strategies enhance selective functionalization of the azetidine ring without degrading the difluoromethylsulfonyl group?

  • Protecting groups : Temporarily block the sulfonyl group with tert-butyldimethylsilyl (TBS) chloride during ring modifications.
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 3-position. Validate selectivity via 19^{19}F NMR to ensure sulfonyl group integrity .

What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use gloveboxes for hygroscopic intermediates; neutralize waste with 10% NaOH before disposal.
  • Emergency measures : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

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